molecular formula C21H36O3 B082065 (20R)-5alpha-Pregnane-3alpha,17,20-triol CAS No. 13933-75-0

(20R)-5alpha-Pregnane-3alpha,17,20-triol

Cat. No. B082065
CAS RN: 13933-75-0
M. Wt: 336.5 g/mol
InChI Key: SCPADBBISMMJAW-MUHHAPIYSA-N
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Description

(20R)-5alpha-Pregnane-3alpha,17,20-triol is a naturally occurring steroid hormone that is synthesized in the body from pregnenolone. It is a potent neurosteroid that has been shown to have various physiological and biochemical effects in the body.

Mechanism Of Action

The mechanism of action of ((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. It has been shown to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity.

Biochemical And Physiological Effects

((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to regulate the immune system. It has also been shown to have neuroprotective effects and to enhance cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of ((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol for lab experiments is that it is a naturally occurring compound that can be easily synthesized in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on ((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol. One direction is to further investigate its potential therapeutic effects on neurological disorders such as epilepsy, depression, and anxiety. Another direction is to study its potential role in the regulation of the immune system and the treatment of autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol can be synthesized from pregnenolone through a series of enzymatic reactions. The first step involves the conversion of pregnenolone to progesterone, which is then converted to 5alpha-dihydroprogesterone. 5alpha-dihydroprogesterone is then converted to ((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol through the action of the enzyme 5alpha-reductase.

Scientific Research Applications

((20R)-5alpha-Pregnane-3alpha,17,20-triol)-5alpha-Pregnane-3alpha,17,20-triol has been shown to have various scientific research applications. It has been studied for its potential therapeutic effects on neurological disorders such as epilepsy, depression, and anxiety. It has also been studied for its potential role in the regulation of the immune system and the treatment of autoimmune diseases.

properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15-,16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPADBBISMMJAW-MUHHAPIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161011
Record name (20R)-5alpha-Pregnane-3alpha,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(20R)-5alpha-Pregnane-3alpha,17,20-triol

CAS RN

13933-75-0
Record name (3α,5α,20R)-Pregnane-3,17,20-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13933-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20R)-5alpha-Pregnane-3alpha,17,20-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (20R)-5alpha-Pregnane-3alpha,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (20R)-5α-pregnane-3α,17,20-triol
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